![molecular formula C16H12FN3O2S B2442898 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate CAS No. 1396852-94-0](/img/structure/B2442898.png)
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate
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Description
Scientific Research Applications
Synthesis and Evaluation in Drug Development
Research on compounds structurally related to 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate has shown significant scientific interest in drug development. A study on the synthesis and pharmacological evaluation of azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole highlighted the potential of these compounds in anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya et al., 2008). Similarly, the structural modification of nicotinamide and related compounds has been explored for their impact on antileukemic activity, indicating the versatility of this chemical framework in therapeutic applications (Oettgen et al., 1960).
Antifungal and Antimicrobial Properties
Compounds with the 6-fluorobenzothiazole moiety have been studied for their antifungal activities. A notable example is the novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which demonstrated significant inhibitory effects on the growth of various fungi, offering insights into the development of new antifungal agents (Xu et al., 2007). This aligns with the research on fluoroquinolone derivatives bearing N-thiomide linkage with 6-substituted-2-aminobenzothiazoles, which exhibited excellent antibacterial activity against several bacterial strains, highlighting the potential for combating antibiotic-resistant infections (Sharma et al., 2017).
Anticancer Applications
The exploration of fluorene-based thiazolidinone and azetidinone analogues has revealed their promise as anticancer agents. Some synthesized compounds demonstrated remarkable activity against lung and breast carcinoma cell lines, underscoring the therapeutic potential of this chemical class in cancer treatment (Hussein et al., 2020).
Novel Mechanisms of Action in Pharmacology
The design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 presented another dimension of research, with compounds showing activity in models of inflammatory pain. This work illustrates the ongoing investigation into new pharmacological targets and mechanisms (Westaway et al., 2008).
properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-11-3-4-13-14(6-11)23-16(19-13)20-8-12(9-20)22-15(21)10-2-1-5-18-7-10/h1-7,12H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNWINNUSCRQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate |
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